4-Acetyl-1-piperazinecarboximidamide sulfate, AldrichCPR
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Overview
Description
4-Acetyl-1-piperazinecarboximidamide sulfate, AldrichCPR, is a chemical compound with the empirical formula C₇H₁₆N₄O₅S and a molecular weight of 268.29 g/mol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery research . It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1-piperazinecarboximidamide sulfate typically involves the acetylation of 1-piperazinecarboximidamide. The reaction can be carried out under controlled conditions using acetic anhydride as the acetylating agent. The general reaction scheme is as follows:
Starting Material: 1-piperazinecarboximidamide
Acetylating Agent: Acetic anhydride
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent any side reactions.
The product, 4-Acetyl-1-piperazinecarboximidamide, is then treated with sulfuric acid to form the sulfate salt.
Industrial Production Methods
In an industrial setting, the production of 4-Acetyl-1-piperazinecarboximidamide sulfate may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process includes:
Raw Material Handling: Ensuring the purity of 1-piperazinecarboximidamide and acetic anhydride.
Reaction Control: Maintaining the reaction temperature and inert atmosphere.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the sulfate salt in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-1-piperazinecarboximidamide sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the acetyl group.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
4-Acetyl-1-piperazinecarboximidamide sulfate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Acetyl-1-piperazinecarboximidamide sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Acetyl-1-piperazinecarboximidamide sulfate can be compared with other piperazine derivatives, such as:
1-Piperazinecarboximidamide: The parent compound without the acetyl group.
4-Methyl-1-piperazinecarboximidamide: A similar compound with a methyl group instead of an acetyl group.
4-Benzyl-1-piperazinecarboximidamide: A derivative with a benzyl group.
The uniqueness of 4-Acetyl-1-piperazinecarboximidamide sulfate lies in its acetyl group, which can influence its reactivity and interaction with biological targets, making it distinct from other piperazine derivatives.
Properties
Molecular Formula |
C7H16N4O5S |
---|---|
Molecular Weight |
268.29 g/mol |
IUPAC Name |
4-acetylpiperazine-1-carboximidamide;sulfuric acid |
InChI |
InChI=1S/C7H14N4O.H2O4S/c1-6(12)10-2-4-11(5-3-10)7(8)9;1-5(2,3)4/h2-5H2,1H3,(H3,8,9);(H2,1,2,3,4) |
InChI Key |
IWEDKGLWJROZHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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